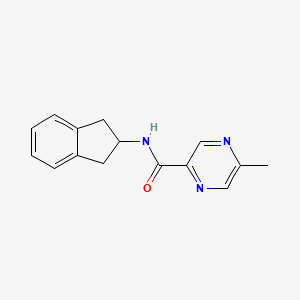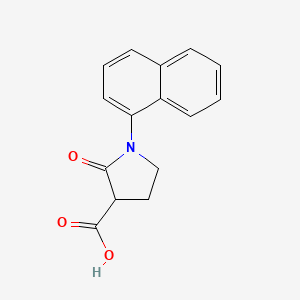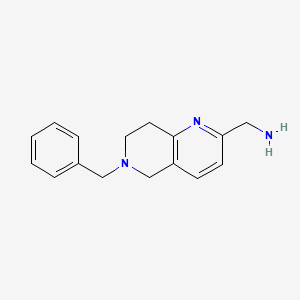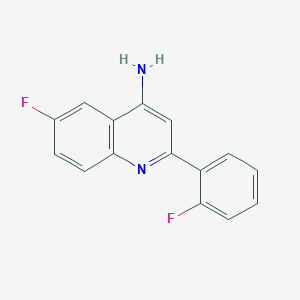
8-Chloro-6-methyl-2-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-6-methyl-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C16H12ClN It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-methyl-2-phenylquinoline typically involves the cyclization of an appropriate precursor. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds under acidic or basic conditions. Another approach is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. These methods are advantageous due to their efficiency and scalability .
化学反応の分析
Types of Reactions: 8-Chloro-6-methyl-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinolines, nitroquinolines, and sulfonated quinolines.
科学的研究の応用
8-Chloro-6-methyl-2-phenylquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe in biochemical assays.
Medicine: This compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities. It is being investigated for its role in drug development.
Industry: It is used in the production of dyes, pigments, and as a precursor for agrochemicals.
作用機序
The mechanism of action of 8-Chloro-6-methyl-2-phenylquinoline varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interfering with DNA synthesis. For example, it can inhibit bacterial DNA gyrase, leading to the disruption of bacterial replication. The molecular targets and pathways involved include enzyme active sites and DNA-binding regions .
類似化合物との比較
- 6-Methyl-2-phenylquinoline
- 8-Chloroquinoline
- 2-Phenylquinoline
Comparison: 8-Chloro-6-methyl-2-phenylquinoline is unique due to the presence of both a chloro and a methyl group, which can significantly influence its chemical reactivity and biological activity. Compared to 6-Methyl-2-phenylquinoline, the chloro group in the 8-position enhances its electrophilic substitution reactions. Compared to 8-Chloroquinoline, the additional methyl group in the 6-position can affect its steric and electronic properties, potentially leading to different biological activities .
特性
CAS番号 |
22960-24-3 |
|---|---|
分子式 |
C16H12ClN |
分子量 |
253.72 g/mol |
IUPAC名 |
8-chloro-6-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-9-13-7-8-15(12-5-3-2-4-6-12)18-16(13)14(17)10-11/h2-10H,1H3 |
InChIキー |
OXNOOIURSOFAJE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)Cl)N=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Bromo-2-cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11861758.png)




![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B11861788.png)





